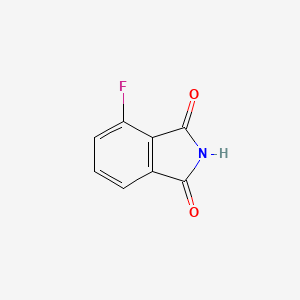












|
REACTION_CXSMILES
|
Cl[C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5](OC(=O)[C:3]=12)=[O:6].S(Cl)(Cl)=O.S1(CCCC1)(=O)=O.[F-:24].[K+].N[C:27]([NH2:29])=[O:28]>CC(C)=O.O>[F:24][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:29][C:27](=[O:28])[C:3]=12)=[O:6] |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.739 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
1.37 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 30 minutes at 100° C.
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 1 hour 30 minutes at 130° C.
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
after which stirring
|
|
Type
|
WAIT
|
|
Details
|
is continued for a further 15 minutes at 170° C
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
FILTRATION
|
|
Details
|
the predominantly inorganic precipitate is filtered off under suction
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is freed from acetone in a rotary evaporator
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is then distilled over a 10 cm
|
|
Type
|
CUSTOM
|
|
Details
|
temperature of 140°-170° C.
|
|
Type
|
STIRRING
|
|
Details
|
The distillation residue is stirred with water
|
|
Type
|
FILTRATION
|
|
Details
|
the product is filtered off under suction
|
|
Type
|
WASH
|
|
Details
|
washed with methyl tert.-butyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C(C(=O)NC2=O)=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |